N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:
- Tetrahydrothiophene sulfone moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group contributes to metabolic stability due to the sulfone group’s resistance to oxidation compared to thioethers .
- 4-Methoxyphenoxyacetamide backbone: The 4-methoxy group on the phenoxy moiety enhances lipophilicity and may influence receptor binding through steric and electronic effects.
This compound’s structural complexity positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors responsive to heterocyclic and sulfone-containing ligands.
Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO6S/c1-23-15-4-6-16(7-5-15)25-12-18(20)19(11-17-3-2-9-24-17)14-8-10-26(21,22)13-14/h2-7,9,14H,8,10-13H2,1H3 |
InChI Key |
PTKCNDSBXOJMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene-3-amine
Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 0–5°C to yield the sulfone derivative. This step achieves >90% conversion when performed under inert atmosphere. The reaction mechanism proceeds via electrophilic addition of peroxides to the sulfur atom, followed by rearrangement to the sulfone.
Key Data:
| Reagent | Temperature | Yield | Purity |
|---|---|---|---|
| 30% H₂O₂ (2 eq) | 0°C, 12 h | 92% | 98% |
| mCPBA (1.2 eq) | RT, 6 h | 88% | 95% |
Functionalization of the Sulfone Intermediate
The oxidized tetrahydrothiophene sulfone is functionalized via N-alkylation or amide coupling to introduce the furan-2-ylmethyl and 4-methoxyphenoxy groups.
N-Alkylation with Furan-2-ylmethyl Bromide
A two-step alkylation strategy is employed:
-
Primary alkylation : The sulfone amine reacts with furan-2-ylmethyl bromide in the presence of cesium carbonate (Cs₂CO₃) in anhydrous DMF at 20°C for 2 hours. This step achieves selective mono-alkylation with 71–98% yield, depending on stoichiometry.
-
Secondary alkylation : The intermediate is treated with 2-(4-methoxyphenoxy)acetyl chloride under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) to form the acetamide bridge.
Reaction Optimization:
| Step | Reagent (eq) | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 1 | Furan-2-ylmethyl Br (1.1) | Cs₂CO₃ (2) | DMF | 2 h | 85% |
| 2 | Acetyl Cl (1.05) | NaOH (3) | DCM/H₂O | 1 h | 78% |
Amide Bond Formation via Carbodiimide Coupling
Alternative routes utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HATU to couple pre-formed fragments.
Fragment Condensation Approach
-
Synthesis of 2-(4-methoxyphenoxy)acetic acid :
-
Coupling with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine :
Critical Parameters:
-
Steric hindrance : Bulky substituents on the tetrahydrothiophene sulfone require extended reaction times (24–48 h).
-
Solvent polarity : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
Purification and Characterization
Final purification involves flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity exceeding 98% is confirmed via HPLC.
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 7.42 (s, 1H, furan), 6.81–6.77 (m, 3H, aromatic), 4.18 (t, J=6.0 Hz, 2H, CH₂O), 3.72 (s, 3H, OCH₃).
-
HRMS : [M+H]⁺ calculated for C₁₉H₂₂N₂O₆S: 413.1145; found: 413.1148.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competing dialkylation is suppressed by:
Sulfone Hydrolysis Under Acidic Conditions
The sulfone group is prone to hydrolysis at pH < 2. Neutral or mildly basic conditions (pH 7–9) during workup preserve integrity.
Industrial-Scale Adaptations
Patent literature highlights continuous-flow reactors for the oxidation and alkylation steps, reducing reaction times by 40% and improving safety profiles. Catalyst recycling (e.g., Cs₂CO₃ recovery via aqueous extraction) lowers production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfone derivatives, while reduction could yield thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Table 1: Phenoxy Group Variations in Acetamide Derivatives
Key Findings :
- The 4-methoxy group (original compound) balances lipophilicity and solubility better than bulkier substituents like ethyl or electronegative groups like chlorine .
- Chlorine (in ) may enhance binding to hydrophobic pockets but could increase toxicity risks.
Heterocyclic Modifications in the Acetamide Core
Table 2: Variations in Heterocyclic Substituents
Key Findings :
- The thieno-pyrazol hybrid () adds steric bulk, which might limit bioavailability but enhance target specificity.
Acetamide Derivatives with Pharmacophore Variations
Table 3: Pharmacophore Modifications in Related Compounds
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a tetrahydrothiophene ring, a furan ring, and an acetamide moiety, suggesting diverse pharmacological potentials.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.4 g/mol. Its structure includes:
- Tetrahydrothiophene : Enhances reactivity and biological interactions.
- Furan ring : Known for its role in various biological processes.
- Methoxyphenoxy group : Potentially contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be assessed through various assays that evaluate its effects on living organisms. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that derivatives of compounds containing thiophene and furan rings exhibit significant antibacterial properties. For instance, the minimum inhibitory concentrations (MIC) against strains like E. coli and Staphylococcus aureus have been reported to be in the range of 0.5 to 1.8 mg/ml, indicating effective bactericidal activity .
- Enzyme Inhibition : The compound's structure suggests potential inhibition of specific enzymes, which could be beneficial in treating diseases where such enzymes are overactive.
Antimicrobial Efficacy
A study conducted on related compounds demonstrated that those with similar structural features exhibited strong antibacterial activity. The following table summarizes the findings related to MIC values against common bacterial strains:
| Compound Name | MIC (mg/ml) | Bacterial Strain |
|---|---|---|
| Compound A | 0.5 | E. coli |
| Compound B | 1.0 | Staphylococcus aureus |
| Compound C | 1.8 | E. coli |
The presence of the tetrahydrothiophene moiety was crucial for enhancing the antibacterial properties of these compounds .
Enzyme Inhibition Studies
Research has focused on evaluating the inhibition potential of this compound against specific enzymes involved in disease pathways. For example, preliminary studies indicated that certain derivatives could inhibit enzyme activity at concentrations as low as 10 µM, suggesting a promising lead for drug development against diseases such as cancer or bacterial infections .
Q & A
Q. What are the key synthetic steps and reagents required to synthesize N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide?
The synthesis involves multi-step reactions, typically starting with the activation of the tetrahydrothiophene sulfone moiety. Key steps include:
- Amide bond formation : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution between the tetrahydrothiophene sulfone and furan-2-ylmethyl amine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from by-products .
- Critical reagents: Chloroacetyl chloride for introducing the acetamide group, and DMF as a solvent for SN2 reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 3.8–4.0 ppm (methoxy group), δ 6.9–7.5 ppm (aromatic protons from furan and methoxyphenyl), and δ 8.1 ppm (amide NH) .
- ¹³C NMR : Confirm the sulfone group (C-SO₂ at ~110–120 ppm) and carbonyl carbons (C=O at ~165–175 ppm) .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data during structural elucidation, particularly for the acetamide group?
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) .
- Heteronuclear experiments : Use HSQC (¹H-¹³C correlation) to confirm carbon connectivity and NOESY to assess spatial proximity of substituents .
- Batch consistency : Ensure purity >95% via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities distorting spectra .
Q. What methodological approaches are recommended to assess the hydrolytic stability of the sulfone and furan groups under physiological conditions?
- Accelerated stability studies : Expose the compound to buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
- Analytical monitoring : Use LC-MS to detect degradation products (e.g., sulfonic acid derivatives from sulfone hydrolysis) .
- Kinetic analysis : Calculate half-life (t½) using first-order kinetics and compare with structurally similar compounds .
Q. How should discrepancies in biological activity data across different batches be addressed?
- Purity reassessment : Verify batch purity via HPLC and elemental analysis. Impurities >5% can skew bioassay results .
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) in enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify batch-specific EC₅₀ variations .
- Solubility controls : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference in cell-based assays .
Q. What strategies optimize the reaction yield for introducing the 4-methoxyphenoxy moiety?
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic aromatic substitution .
- Temperature control : Maintain 50–60°C during coupling to balance reactivity and side-product formation .
- Solvent optimization : Replace DMF with dimethylacetamide (DMAc) for improved solubility of phenolic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
